molecular formula C20H30N4O B14874817 6-(Dimethylamino)-2-methyl-3-((methyl(1-methylpiperidin-4-yl)amino)methyl)quinolin-4-ol

6-(Dimethylamino)-2-methyl-3-((methyl(1-methylpiperidin-4-yl)amino)methyl)quinolin-4-ol

Cat. No.: B14874817
M. Wt: 342.5 g/mol
InChI Key: NKKOZBDNURQYJW-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-2-methyl-3-((methyl(1-methylpiperidin-4-yl)amino)methyl)quinolin-4-ol is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-2-methyl-3-((methyl(1-methylpiperidin-4-yl)amino)methyl)quinolin-4-ol typically involves multi-step organic reactions. One common method involves the reaction of quinoline derivatives with dimethylamine and methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-2-methyl-3-((methyl(1-methylpiperidin-4-yl)amino)methyl)quinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Dimethylamino)-2-methyl-3-((methyl(1-methylpiperidin-4-yl)amino)methyl)quinolin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-2-methyl-3-((methyl(1-methylpiperidin-4-yl)amino)methyl)quinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Methylquinoline: A methyl-substituted derivative of quinoline.

    4-Hydroxyquinoline: A hydroxyl-substituted quinoline.

Uniqueness

6-(Dimethylamino)-2-methyl-3-((methyl(1-methylpiperidin-4-yl)amino)methyl)quinolin-4-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C20H30N4O

Molecular Weight

342.5 g/mol

IUPAC Name

6-(dimethylamino)-2-methyl-3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-1H-quinolin-4-one

InChI

InChI=1S/C20H30N4O/c1-14-18(13-24(5)15-8-10-23(4)11-9-15)20(25)17-12-16(22(2)3)6-7-19(17)21-14/h6-7,12,15H,8-11,13H2,1-5H3,(H,21,25)

InChI Key

NKKOZBDNURQYJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=CC(=C2)N(C)C)CN(C)C3CCN(CC3)C

Origin of Product

United States

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